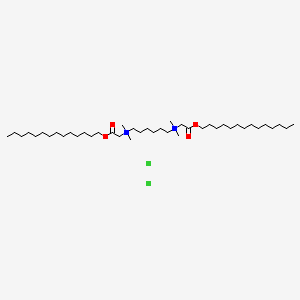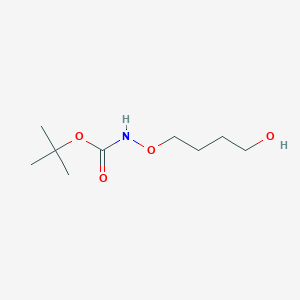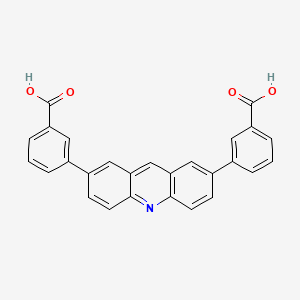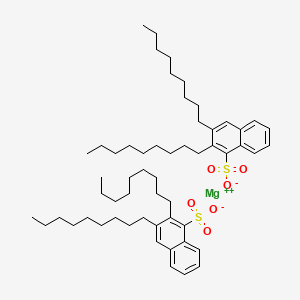
Magnesium bis(dinonylnaphthalenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bis(dinonylnaphthalenesulfonate) is a chemical compound with the molecular formula C56H86MgO6S2 and a molecular weight of 943.713 g/mol . It is commonly used as a corrosion inhibitor and anti-scaling agent . The compound is characterized by its high molecular weight and complex structure, which includes two dinonylnaphthalenesulfonate groups coordinated to a magnesium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(dinonylnaphthalenesulfonate) typically involves the reaction of dinonylnaphthalenesulfonic acid with a magnesium salt. The dinonylnaphthalenesulfonic acid is first prepared by sulfonating dinonylnaphthalene, which is obtained by alkylating naphthalene with nonene . The sulfonation reaction is carried out using sulfur trioxide or oleum as the sulfonating agent. The resulting dinonylnaphthalenesulfonic acid is then neutralized with a magnesium salt, such as magnesium oxide or magnesium hydroxide, to form magnesium bis(dinonylnaphthalenesulfonate) .
Industrial Production Methods
In industrial settings, the production of magnesium bis(dinonylnaphthalenesulfonate) involves large-scale sulfonation reactors and neutralization tanks. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bis(dinonylnaphthalenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinate derivatives, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Magnesium bis(dinonylnaphthalenesulfonate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of magnesium bis(dinonylnaphthalenesulfonate) primarily involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The sulfonate groups strongly adsorb onto the metal surface, forming a close-packed monolayer that acts as a barrier to corrosive agents . Additionally, the compound’s large hydrophobic groups enhance its ability to repel water and other corrosive substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium bis(dinonylnaphthalenesulfonate): Similar structure but with calcium instead of magnesium.
Barium bis(dinonylnaphthalenesulfonate): Similar structure but with barium instead of magnesium.
Uniqueness
Magnesium bis(dinonylnaphthalenesulfonate) is unique due to its specific coordination with magnesium, which imparts distinct properties such as higher thermal stability and better corrosion inhibition compared to its calcium and barium counterparts . The magnesium ion also provides better solubility in certain solvents, making it more versatile for various applications .
Eigenschaften
CAS-Nummer |
28015-99-8 |
|---|---|
Molekularformel |
C56H86MgO6S2 |
Molekulargewicht |
943.7 g/mol |
IUPAC-Name |
magnesium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Mg/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI-Schlüssel |
QGEKBXUETMOETP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
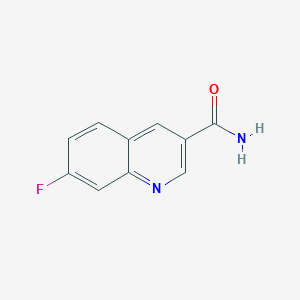
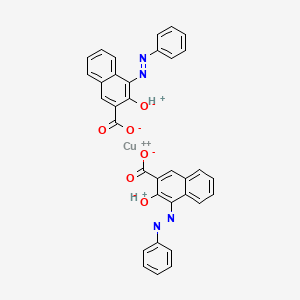
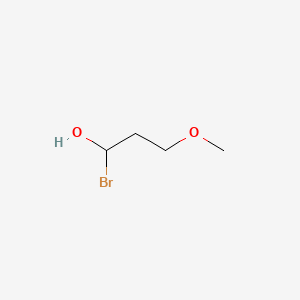
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

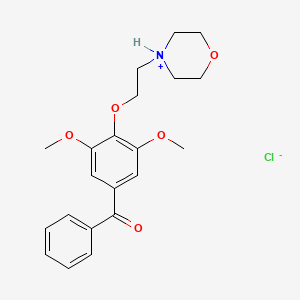

![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)
